
1,1-Dichlor-2-nitroethan
Übersicht
Beschreibung
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is used as an intermediate in the production of various chemicals, including pesticides, pharmaceuticals, and dyes .
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-nitroethene is widely used in scientific research due to its reactivity and versatility:
Wirkmechanismus
Target of Action
1,1-Dichloro-2-nitroethene is primarily used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . The primary targets of 1,1-Dichloro-2-nitroethene are therefore the biochemical pathways that are involved in the synthesis of this insecticide.
Mode of Action
It is known to be a reactive chemical that participates in various synthetic methodologies .
Biochemical Pathways
It is used in the synthesis of cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . This suggests that it may play a role in the biochemical pathways related to the synthesis and action of this insecticide.
Result of Action
As a starting material in the synthesis of cycloxaprid, it likely contributes to the insecticidal properties of this compound .
Biochemische Analyse
Biochemical Properties
1,1-Dichloro-2-nitroethene plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with electron-rich atoms, similar to the behavior of phosgene . This reactivity allows it to participate in the synthesis of heterocycles and other complex organic molecules. The compound’s interactions with biomolecules often involve nucleophilic attack on the nitro group, leading to the formation of new chemical bonds and the modification of existing ones.
Cellular Effects
The effects of 1,1-Dichloro-2-nitroethene on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, disrupting normal cellular functions. Additionally, its interaction with nucleic acids can result in changes in gene expression, potentially leading to altered cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, 1,1-Dichloro-2-nitroethene exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is highly electrophilic, making it susceptible to nucleophilic attack by cellular components. This interaction can result in the formation of covalent bonds with proteins and nucleic acids, altering their structure and function. Additionally, 1,1-Dichloro-2-nitroethene can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dichloro-2-nitroethene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,1-Dichloro-2-nitroethene can degrade over time, leading to the formation of various byproducts. These byproducts can have different biochemical properties and effects on cells. Long-term exposure to 1,1-Dichloro-2-nitroethene in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 1,1-Dichloro-2-nitroethene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of 1,1-Dichloro-2-nitroethene can lead to cellular damage, organ dysfunction, and even death in animal models. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research .
Metabolic Pathways
1,1-Dichloro-2-nitroethene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves reduction and oxidation reactions, leading to the formation of different metabolites. These metabolites can have distinct biochemical properties and effects on cellular function. Understanding the metabolic pathways of 1,1-Dichloro-2-nitroethene is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of 1,1-Dichloro-2-nitroethene within cells and tissues are essential for understanding its biochemical effects. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Studies have shown that 1,1-Dichloro-2-nitroethene can be transported across cell membranes and distributed to different cellular compartments. Its distribution within tissues can affect its overall impact on cellular function and organismal health .
Subcellular Localization
The subcellular localization of 1,1-Dichloro-2-nitroethene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 1,1-Dichloro-2-nitroethene is essential for elucidating its mechanism of action and predicting its impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-nitroethene can be synthesized through several methods. One common method involves the chlorination of ethylene followed by nitration. The process typically involves the following steps:
- Dissolve ethylene in dichloromethane.
- Add chlorine to chlorinate the ethylene.
- Introduce a nitrating agent, often in the presence of an acidic catalyst, to form 1,1-dichloro-2-nitroethene.
- Purify the product through filtration and distillation .
Industrial Production Methods: In industrial settings, the production of 1,1-dichloro-2-nitroethene follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
1,1-Dichloro-2-nitroethene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).
Cycloaddition Reactions: It can undergo [2+1] and [4+1] cycloaddition reactions, forming different cyclic compounds.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted phenols
- Various heterocycles such as 1,3,4-oxadiazoles and 1,3-thiazetidines .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2-nitroethene can be compared with other similar compounds such as:
1,1-Dichloroethylene: Unlike 1,1-dichloro-2-nitroethene, it lacks the nitro group and is less reactive.
1,1,1-Trichloro-2-nitroethane: This compound has an additional chlorine atom, making it more reactive in certain substitution reactions.
2-Nitropropane: This compound has a similar nitro group but differs in its carbon skeleton, leading to different reactivity patterns.
1,1-Dichloro-2-nitroethene stands out due to its unique combination of chlorine and nitro groups, which confer high reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
1,1-dichloro-2-nitroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6061-04-7 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?
A1: 1,1-Dichloro-2-nitroethene is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.
Q2: Can you provide examples of heterocycles synthesized using 1,1-Dichloro-2-nitroethene and the reaction conditions?
A2: 1,1-Dichloro-2-nitroethene has been successfully employed in synthesizing:
- 1,4,2-Dithiazolidines: These are formed by reacting 1,1-Dichloro-2-nitroethene with phenylthiourea derivatives in an aprotic solvent like chloroform. []
- 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []
- 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting 1,1-Dichloro-2-nitroethene with hydrazides in water at room temperature without needing a catalyst. []
- Quinazolinones: This synthesis utilizes 1,1-Dichloro-2-nitroethene and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []
Q3: Does the choice of solvent influence the reaction outcome when using 1,1-Dichloro-2-nitroethene?
A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []
Q4: Are there any advantages of using water as a solvent in reactions involving 1,1-Dichloro-2-nitroethene?
A4: Yes, utilizing water as a solvent in some reactions with 1,1-Dichloro-2-nitroethene offers several benefits, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


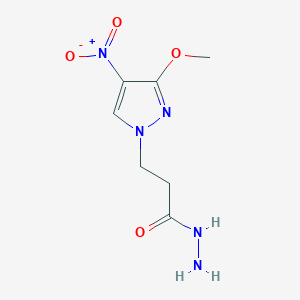
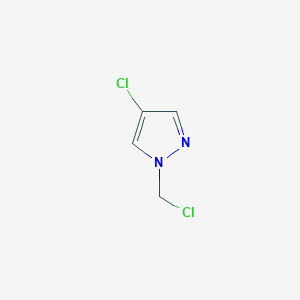
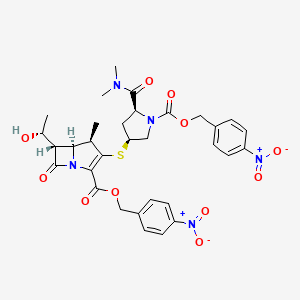
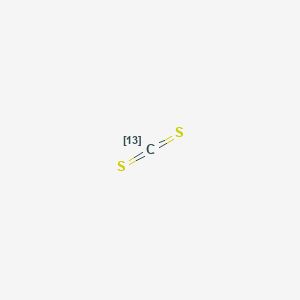

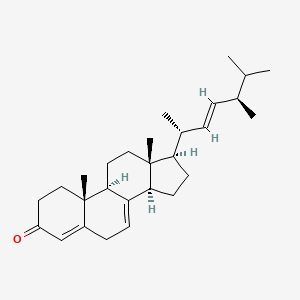
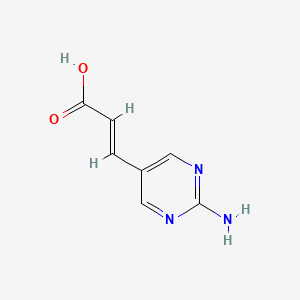
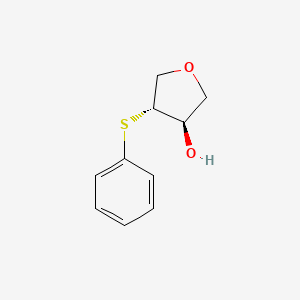

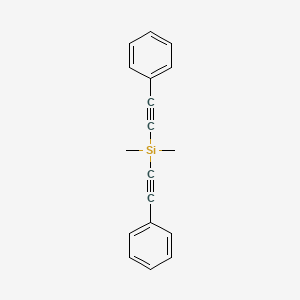
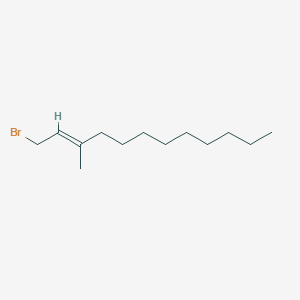
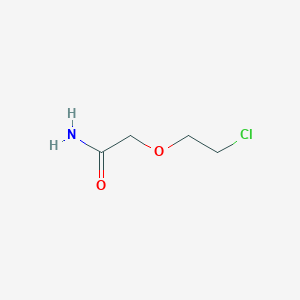
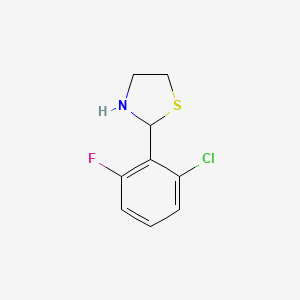
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
